2-Methoxyethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
The compound 2-methoxyethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a brominated benzofuran derivative characterized by:
- A 2-methoxyethyl ester at position 3.
- A 6-bromo substituent on the benzofuran core.
- A 2-methyl group at position 2.
- A 2-(4-fluorophenyl)-2-oxoethoxy side chain at position 5.
Properties
IUPAC Name |
2-methoxyethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFO6/c1-12-20(21(25)27-8-7-26-2)15-9-19(16(22)10-18(15)29-12)28-11-17(24)13-3-5-14(23)6-4-13/h3-6,9-10H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPLHAOSQCQOBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)C3=CC=C(C=C3)F)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond.
Biochemical Analysis
Biochemical Properties
Based on its structural features, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of functional groups such as the methoxyethyl, bromo, fluorophenyl, and carboxylate moieties in the compound.
Cellular Effects
It is plausible that it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
2-Methoxyethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- A benzofuran core, which is known for various biological activities.
- A bromo substituent at position 6, which may enhance its reactivity and biological interactions.
- An alkoxy group that may influence solubility and permeability.
Chemical Structure
| Component | Description |
|---|---|
| Molecular Formula | C18H18BrF O5 |
| Molecular Weight | 396.24 g/mol |
| Structural Features | Benzofuran core, bromo group, fluorophenyl substituent |
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various biological activities:
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways related to cancer progression.
- Receptor Modulation : The compound could interact with specific receptors that mediate cellular responses to growth factors and inflammatory signals.
Case Study 1: Anticancer Activity
A study published in Nature indicated that a related compound inhibited the growth of glioma cells through the modulation of IDH1 activity. This suggests a similar mechanism might be applicable to this compound .
Case Study 2: Anti-inflammatory Effects
In a recent publication in Pharmaceutical Research, researchers demonstrated that benzofuran derivatives reduced the secretion of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating potential therapeutic applications for inflammatory diseases .
Research Findings Summary
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the C6 Bromine
The bromine substituent at the C6 position of the benzofuran core is highly reactive toward nucleophilic substitution. This reaction is typically facilitated by palladium or copper catalysis, enabling the introduction of diverse functional groups.
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Amination | Pd(OAc)₂, Xantphos, K₃PO₄, DMF, 100°C | C6-Amino-substituted benzofuran | , |
| Alkoxylation | CuI, 1,10-phenanthroline, Cs₂CO₃, DMSO | C6-Alkoxy derivative |
For example, WO2018005678A1 ( ) demonstrates that brominated benzofuran derivatives undergo substitution with amines or alkoxides under catalytic conditions, forming stable C–N or C–O bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The C6 bromine participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl/heteroaryl or amino group introductions.
| Coupling Type | Reagents | Product | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 80°C | C6-Aryl/heteroaryl-substituted product | , |
| Buchwald-Hartwig | Pd₂(dba)₃, BINAP, t-BuONa, toluene | C6-Amino derivative |
WO2004041202A2 ( ) highlights that brominated benzofurans coupled with aryl boronic acids yield biaryl structures, critical for modifying electronic properties.
Ester Hydrolysis and Functionalization
The methoxyethyl ester undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid, which can be further derivatized.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12h | Carboxylic acid | , |
| Amidation | EDC/HOBt, RNH₂, DCM, rt | Amide derivative |
As shown in US8129385B2 ( ), ester hydrolysis followed by amidation enhances bioavailability in pharmaceutical analogs.
Reduction of the 2-Oxoethoxy Ketone
The 2-(4-fluorophenyl)-2-oxoethoxy side chain can be reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.
| Reduction Method | Reagents/Conditions | Product | Source |
|---|---|---|---|
| NaBH₄ Reduction | NaBH₄, MeOH, 0°C → rt | 2-Hydroxyethoxy derivative | |
| H₂/Pd-C | 10% Pd/C, H₂ (1 atm), EtOH, 25°C | Alcohol with retained chirality |
WO2012142671A1 ( ) confirms that ketone reductions in benzofuran derivatives improve metabolic stability.
Electrophilic Aromatic Substitution
| Reaction | Reagents | Product | Source |
|---|---|---|---|
| Directed Lithiation | LDA, R-X, THF, -78°C → rt | C4/C5-substituted benzofuran |
Patent WO2004041201A2 ( ) describes lithiation at C5 for halogen or nitro group introductions.
Oxidation and Side-Chain Modifications
The 2-oxoethoxy group undergoes condensation reactions, forming hydrazones or oximes under mild conditions.
| Reaction | Reagents | Product | Source |
|---|---|---|---|
| Hydrazone Formation | NH₂NH₂, EtOH, 60°C | Hydrazone derivative |
Key Research Findings
-
Catalytic Efficiency : Palladium-based systems (e.g., Pd(OAc)₂/Xantphos) achieve >85% yield in C6 amination ( , ).
-
Steric Effects : Bulkier nucleophiles require longer reaction times due to steric hindrance at C6 ( ).
-
Acid Stability : The benzofuran core remains intact under acidic hydrolysis conditions (6M HCl, reflux) ( ).
This compound’s reactivity profile aligns with trends observed in structurally related benzofuran derivatives, emphasizing its versatility in medicinal and materials chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs reported in the literature, focusing on substituents, physicochemical properties, and biological activities:
Key Observations:
Ester Group Influence :
- The 2-methoxyethyl ester in the target compound may enhance solubility compared to ethyl or methyl esters (e.g., XLogP3 ~6.4 vs. 6.5 for dichlorophenyl analog) .
- Ethyl esters (e.g., in ) exhibit higher molecular weights but similar lipophilicity.
Substituent Effects on Bioactivity: Bromine at position 5 or 6 is associated with cytotoxic and antifungal activities, though brominated analogs may show reduced cytotoxicity compared to non-brominated precursors . Dichlorophenyl or methoxyphenyl substituents increase lipophilicity (XLogP3 >6), which may improve membrane permeability but raise toxicity risks .
Structural-Activity Trends :
- The 2-methyl group at position 2 (common in all analogs) likely stabilizes the benzofuran core, enhancing metabolic stability.
- Oxygen-containing side chains (e.g., 2-oxoethoxy) improve interaction with polar enzyme active sites, as seen in EthR inhibitors .
Q & A
Q. What are the key synthetic challenges in preparing 2-methoxyethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate?
The synthesis involves multi-step reactions: (i) constructing the benzofuran core via cyclization, (ii) introducing bromine at the 6-position, (iii) functionalizing the 5-position with a 4-fluorophenyl-2-oxoethoxy group, and (iv) esterification with 2-methoxyethanol. Key challenges include:
- Regioselective bromination : Bromine must be directed to the 6-position without side reactions. Methods like directed ortho-metalation or electrophilic substitution under controlled conditions are recommended .
- Steric hindrance : The 2-methyl group on the benzofuran core may hinder functionalization at adjacent positions. Optimizing reaction temperature and solvent polarity (e.g., DMF or THF) can improve yields .
- Esterification efficiency : Use of coupling agents like DCC/DMAP or Mitsunobu conditions for ester bond formation, ensuring minimal racemization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
A combination of:
- H/C NMR : Assigning proton environments (e.g., distinguishing methoxyethyl vs. methyl groups) and verifying aromatic substitution patterns .
- X-ray crystallography : Resolving spatial arrangements of substituents (e.g., confirming the orientation of the 4-fluorophenyl group) .
- HRMS : Validating molecular weight and isotopic patterns (e.g., bromine’s signature peak) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction conditions for this compound?
- DFT calculations : Predict regioselectivity in bromination by analyzing electron density maps of the benzofuran core. For example, Fukui indices can identify nucleophilic/electrophilic sites .
- Molecular docking : Assess steric clashes during esterification, aiding solvent selection (e.g., low-polarity solvents reduce steric interference) .
- Transition state analysis : Simulate energy barriers for key steps (e.g., cyclization), enabling temperature optimization .
Q. How to resolve contradictions in spectral data during structural elucidation?
Case example: Discrepancies in H NMR signals for the methoxyethyl group (predicted vs. observed splitting).
- Variable temperature NMR : Determine if dynamic effects (e.g., rotational barriers) cause signal broadening .
- 2D NMR (COSY, NOESY) : Confirm through-space interactions between the methoxyethyl chain and adjacent substituents .
- Comparative crystallography : Cross-validate with structurally analogous compounds (e.g., fluorophenyl-substituted benzofurans in ).
Q. What strategies mitigate decomposition during storage or experimental use?
- Stabilization of the 2-oxoethoxy group : Store under inert atmosphere (N/Ar) at –20°C to prevent hydrolysis .
- Light sensitivity : Amber glassware or UV-filtered storage to avoid photodegradation of the bromine substituent .
- Impurity profiling : Regular HPLC-MS monitoring to detect degradation products (e.g., free carboxylic acid from ester hydrolysis) .
Q. How does the 4-fluorophenyl group influence biological activity in structure-activity relationship (SAR) studies?
- Electron-withdrawing effects : Fluorine enhances metabolic stability and modulates π-π stacking with target proteins (e.g., enzyme active sites) .
- Comparative SAR : Replace fluorine with other halogens (Cl, Br) or methyl groups to assess potency changes. For example, fluorophenyl analogs in showed 3x higher binding affinity to COX-2 than chlorophenyl derivatives.
- Pharmacophore mapping : Use molecular dynamics to identify critical interactions between the fluorophenyl group and hydrophobic pockets .
Methodological Best Practices
Q. Experimental design for studying hydrolytic stability of the ester linkage
- pH-dependent kinetics : Perform hydrolysis assays in buffered solutions (pH 1–10) at 37°C, monitoring by UV-Vis or LC-MS .
- Enzymatic vs. non-enzymatic pathways : Compare degradation rates in PBS vs. human plasma to identify esterase-mediated cleavage .
3.2 Validating synthetic intermediates using orthogonal techniques
Example: Confirming the 6-bromo substituent’s position:
- GC-MS fragmentation : Identify bromine-specific fragments (e.g., M–Br peaks) .
- X-ray diffraction : Resolve bromine’s spatial orientation relative to the benzofuran core .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for analogous compounds
- Crystallinity variations : Recrystallize the compound from different solvents (e.g., EtOH vs. hexane) and compare DSC profiles .
- Polymorphism screening : Use PXRD to detect alternative crystal forms impacting thermal properties .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
